Methyl3-nitro-2-(phenylamino)benzoate
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Overview
Description
Methyl3-nitro-2-(phenylamino)benzoate is an organic compound with the molecular formula C14H12N2O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a nitro group, a phenylamino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The nitration process involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form methyl 3-nitrobenzoate . The subsequent step involves the reaction of methyl 3-nitrobenzoate with aniline under appropriate conditions to introduce the phenylamino group .
Industrial Production Methods
Industrial production of Methyl3-nitro-2-(phenylamino)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Methyl3-nitro-2-(phenylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions typically involve reagents such as halogens or sulfonic acids.
Major Products Formed
Reduction: The reduction of the nitro group forms Methyl3-amino-2-(phenylamino)benzoate.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring, depending on the reagents used.
Scientific Research Applications
Methyl3-nitro-2-(phenylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl3-nitro-2-(phenylamino)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(phenylamino)benzoate: Lacks the nitro group, resulting in different chemical and biological properties.
Methyl 3-nitrobenzoate: Lacks the phenylamino group, affecting its reactivity and applications.
2-Anilinobenzoic acid methyl ester: Similar structure but different functional groups, leading to varied applications.
Uniqueness
Methyl3-nitro-2-(phenylamino)benzoate is unique due to the presence of both the nitro and phenylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 2-anilino-3-nitrobenzoate |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(17)11-8-5-9-12(16(18)19)13(11)15-10-6-3-2-4-7-10/h2-9,15H,1H3 |
InChI Key |
XNHGNMMNIKUIED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC2=CC=CC=C2 |
Origin of Product |
United States |
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